molecular formula C10H8O3 B6617130 (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 81702-53-6

(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6617130
CAS No.: 81702-53-6
M. Wt: 176.17 g/mol
InChI Key: HXLJFMRZKCSTQD-MRVPVSSYSA-N
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Description

(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: is an organic compound with a unique bicyclic structure It is characterized by the presence of a ketone group at the third position and a carboxylic acid group at the first position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes further cyclization and oxidation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (1R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry: (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the development of high-performance polymers and other materials.

Mechanism of Action

The mechanism of action of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    (1R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid: A reduced form of the compound with a hydroxyl group instead of a ketone group.

    (1R)-3-oxo-2,3-dihydro-1H-indene-1-sulfonic acid: A sulfonic acid derivative with different chemical properties.

Uniqueness: (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

(1R)-3-oxo-1,2-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLJFMRZKCSTQD-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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